molecular formula C7H11NO B1525603 1-(Hydroxymethyl)cyclopentanecarbonitrile CAS No. 911060-82-7

1-(Hydroxymethyl)cyclopentanecarbonitrile

Cat. No.: B1525603
CAS No.: 911060-82-7
M. Wt: 125.17 g/mol
InChI Key: XIONVAIUILQBNZ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C7H11NO and a molecular mass of 125.17 g/mol. This compound features a cyclopentane ring with a hydroxymethyl group (-CH2OH) and a nitrile group (-C≡N) attached to the first carbon atom.

Scientific Research Applications

1-(Hydroxymethyl)cyclopentanecarbonitrile has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

  • Medicine: Explored for its pharmacological properties and potential therapeutic uses.

  • Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

1-(Hydroxymethyl)cyclopentanecarbonitrile is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin . In case of contact, rinse cautiously with water for several minutes .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclopentanecarbonitrile can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclopentanecarboxylic acid

  • Reduction: Cyclopentanecarbonitrile amine

  • Substitution: Various substituted cyclopentanecarbonitriles

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)cyclopentanecarbonitrile exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

1-(Hydroxymethyl)cyclopentanecarbonitrile is similar to other cyclopentanecarbonitrile derivatives, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:

  • Cyclopentanecarbonitrile

  • 1-(Hydroxymethyl)cyclopropanecarbonitrile

  • 1-(Hydroxymethyl)cyclohexanecarbonitrile

These compounds differ in their ring size and the position of the hydroxymethyl group, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1-(hydroxymethyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-7(6-9)3-1-2-4-7/h9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONVAIUILQBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269291
Record name 1-(Hydroxymethyl)cyclopentanecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911060-82-7
Record name 1-(Hydroxymethyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911060-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hydroxymethyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)cyclopentane-1-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of methyl 1-cyanocyclopentanecarboxylate (prepared in Example 740, Step 1) (500 mg, 3.0 mmol) in THF (7 mL) was treated with lithium tetrahydroborate (100 mg, 6.0 mmol). The resulting solution was heated to reflux for 3 hours, then stirred at ambient temperature for 16 hours. The mixture was quenched by the addition of water, and was extracted with ethyl acetate. The combined organic extracts were dried over Na2SO4, then filtered and the solvent was removed in vacuo to afford the product (387 mg, 95%). 1H NMR (300 MHz, CDCl3): δ3.62 (s, 2H), 2.39-1.60 (m, 8H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

1-Cyano-cyclopentanecarboxylic acid ethyl ester (2.00 g, 12.0 mmol) was dissolved in anhydrous tetrahydrofuran (5 ml) under nitrogen and lithium aluminium hydride (36 ml, 36 mmoles, 1.0M in THF) was added dropwise at 0° C. After stirring at room temperature for 24 h water was carefully added to the reaction and the product mixture extracted with ethyl acetate (3×50 ml). The organic layers were combined and washed with water (40 ml) and saturated sodium chloride solution (25 ml). The combined organic phases were dried over magnesium sulphate, filtered and evaporated under reduced pressure to give 1-hydroxymethyl-cyclopentanecarbonitrile (75 mg, 28%) as an oil which solidified on standing to give a waxy yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)cyclopentanecarbonitrile
Reactant of Route 2
1-(Hydroxymethyl)cyclopentanecarbonitrile
Reactant of Route 3
1-(Hydroxymethyl)cyclopentanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(Hydroxymethyl)cyclopentanecarbonitrile
Reactant of Route 5
1-(Hydroxymethyl)cyclopentanecarbonitrile
Reactant of Route 6
1-(Hydroxymethyl)cyclopentanecarbonitrile

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